molecular formula C10H12Cl3NO B3146191 Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride CAS No. 5922-21-4

Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride

Cat. No.: B3146191
CAS No.: 5922-21-4
M. Wt: 268.6 g/mol
InChI Key: FQIXPCVIZGBYQO-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride is a specialized chemical intermediate designed for research and development applications, particularly in synthetic organic chemistry. Compounds featuring the 2,4-dichlorophenyl moiety are of significant interest in the development of agrochemicals and pharmaceuticals, as this functional group is a key structural component in various active molecules . The imidate ester group in this compound is a versatile synthetic handle, often utilized in the formation of heterocycles such as thiazoles, which are privileged structures in medicinal chemistry . This makes the reagent valuable for constructing complex molecular architectures in the discovery of new active ingredients. As a research chemical, this product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

ethyl 2-(2,4-dichlorophenyl)ethanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO.ClH/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12;/h3-4,6,13H,2,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIXPCVIZGBYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=C(C=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The final product is typically obtained in bulk quantities and subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are distinguished by variations in substituent positions, additional functional groups, and applications. Below is a detailed comparison:

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Number Substituents/Modifications Key Applications/Properties References
Ethyl 2-(4-chlorophenyl)ethanecarboximidate HCl 142682-69-7 4-chlorophenyl group Pharmaceutical intermediate; supplier-listed
Ethyl 2-(3-chlorophenyl)ethanecarboximidate HCl 103754-13-8 3-chlorophenyl group Research chemical; limited supplier data
Ethyl 2-(2-methoxyphenyl)ethanecarboximidate HCl 37852-42-9 2-methoxyphenyl group Potential agrochemical precursor
Imazalil (Enilconazole) 35554-44-0 Allyloxy group, imidazole ring Antifungal pesticide (e.g., Freshgard, Fungazil)
Miconazole nitrate 22832-87-7 2,4-dichlorophenyl, imidazole, nitrate ester Topical antifungal agent
[0930] Oxime-substituted amide (Compound 1-004) Not provided Dichlorophenyl, oxime, trifluoromethyl benzamide Pest control agent; enhanced bioactivity

Structural and Functional Differences

Substituent Position Effects :

  • Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate HCl has chlorine atoms at the 2- and 4-positions of the phenyl ring, which may enhance electrophilic reactivity and lipophilicity compared to analogs like Ethyl 2-(3-chlorophenyl)ethanecarboximidate HCl . The 2,4-dichloro configuration is common in antifungal agents (e.g., Miconazole) due to improved membrane permeability .
  • Methoxy or allyloxy substituents (e.g., Imazalil) introduce steric bulk and alter solubility, favoring agrochemical applications .

Functional Group Influence :

  • The carboximidate group in the target compound distinguishes it from imidazole-containing analogs (e.g., Miconazole, Imazalil). Imidazole rings confer antifungal activity via cytochrome P450 inhibition, while carboximidates may act as reactive intermediates in synthesis .
  • Oxime-substituted analogs (e.g., Compound 1-004) exhibit modified bioactivity profiles, such as improved pest control efficacy, due to the oxime group’s nucleophilic reactivity .

Physicochemical Properties :

  • Hydrochloride salts (e.g., Ethyl 2-(4-chlorophenyl)ethanecarboximidate HCl) enhance water solubility compared to free bases, facilitating purification and formulation .
  • Nitrate esters (e.g., Miconazole nitrate) improve stability and bioavailability in topical formulations .

Biological Activity

Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of carboximidate compounds. Its structural formula can be represented as follows:

C11H12Cl2NO Molecular Weight 263 13 g mol \text{C}_{11}\text{H}_{12}\text{Cl}_2\text{N}\text{O}\quad \text{ Molecular Weight 263 13 g mol }

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its antifungal, antibacterial, and anti-inflammatory properties.

Antifungal Activity

In vitro studies have demonstrated that this compound exhibits significant antifungal activity against various strains of fungi. For instance, it has been shown to inhibit the growth of Candida albicans and other non-albicans species. The mechanism appears to involve the disruption of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.

  • Case Study : In a study evaluating the efficacy of this compound against Candida species, the compound inhibited ergosterol production significantly at concentrations as low as 4 ng/mL. This inhibition was comparable to that observed with fluconazole at higher concentrations .
Concentration (ng/mL)Inhibition (%)
482
1090
2095

Antibacterial Activity

Research indicates that this compound also possesses antibacterial properties against gram-negative bacteria. Its activity has been compared to standard antibiotics like ciprofloxacin.

  • Findings : The compound showed moderate antibacterial activity with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against various bacterial strains.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Ergosterol Biosynthesis : Similar to other antifungals, it disrupts ergosterol synthesis essential for maintaining fungal cell membrane integrity.
  • Phospholipase A2-like Activity Inhibition : The compound has been identified as an inhibitor of phospholipase A2-like activity in Candida species, which may contribute to its antifungal effects .

Toxicity and Safety Profile

The toxicity profile of this compound has been evaluated in several studies. It demonstrated low cytotoxicity against human cell lines (MRC5), suggesting a favorable therapeutic index.

  • Toxicity Data : In animal models, doses up to 20 mg/kg did not result in significant adverse effects, indicating that the compound may be safe for further development.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride, and what purity thresholds are critical for research applications?

Methodological Answer: The synthesis typically involves condensation of 2,4-dichlorophenylacetonitrile with ethyl orthoformate under acidic conditions, followed by hydrochlorination. Key steps include:

  • Reagent Selection: Use anhydrous HCl for hydrochlorination to avoid hydrolysis side reactions .
  • Purification: Recrystallization from ethanol/ether mixtures achieves >98% purity, verified by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
  • Critical Thresholds: Purity ≥95% is essential for biological assays to prevent interference from imidazole or unreacted nitrile by-products .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR (DMSO-d6): Key signals include δ 1.35 (t, J=7.1 Hz, CH3CH2O), δ 4.25 (q, J=7.1 Hz, CH2O), and δ 7.45–7.70 (m, aromatic H from 2,4-dichlorophenyl) .
    • 13C NMR: Confirm the carboximidate ester (C=O at ~165 ppm) and absence of nitrile peaks (~120 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Use a mobile phase of 60:40 acetonitrile/0.1% phosphoric acid with UV detection at 254 nm for quantification .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved during experimental design?

Methodological Answer: Contradictory solubility reports (e.g., high in DMSO but low in ethanol) may arise from polymorphic forms or residual salts. To address this:

  • Polymorph Screening: Conduct differential scanning calorimetry (DSC) to identify crystalline forms affecting solubility .
  • Ion-Pairing Effects: Test solubility in buffered solutions (pH 1–7) to assess hydrochloride salt dissociation, which impacts polar solvent compatibility .
  • Standardization: Pre-dry the compound under vacuum (40°C, 24 hr) to eliminate hygroscopic effects .

Q. What strategies optimize reaction conditions to minimize by-products during carboximidate synthesis?

Methodological Answer: By-products like ethyl 2-(2,4-dichlorophenyl)acetate often form via hydrolysis. Mitigation strategies include:

  • Temperature Control: Maintain reactions at 0–5°C during imidate formation to suppress esterification .
  • Catalyst Selection: Use ZnCl2 (0.5 eq) instead of H2SO4 to reduce acid-catalyzed side reactions .
  • In Situ Monitoring: Employ FTIR to track nitrile conversion (disappearance of ~2240 cm⁻¹ peak) and halt reactions at 90% completion .

Q. How does the compound’s structural motif influence its bioactivity in receptor-binding studies?

Methodological Answer: The 2,4-dichlorophenyl group enhances lipophilicity, facilitating membrane penetration, while the carboximidate ester acts as a prodrug moiety. For example:

  • Dopamine Receptor Studies: The dichlorophenyl group mimics tyrosine’s aromatic ring, enabling competitive binding assays (IC50 ~2.5 µM in D2 receptor models) .
  • Enzyme Inhibition: The imidate group reacts reversibly with serine hydrolases, as shown in kinetic studies using fluorogenic substrates (Ki = 0.8 µM) .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points (e.g., 140–150°C vs. 155–160°C) be investigated?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Confirm decomposition vs. melting events. A 5% mass loss below 150°C suggests impurities lowering the observed mp .
  • Cross-Validate Purity: Compare HPLC purity (≥98% vs. ≤90%) across studies; impurities like residual ethyl orthoformate depress melting points .
  • Crystallinity: Use X-ray diffraction (XRD) to identify amorphous content affecting thermal properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride
Reactant of Route 2
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Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride

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